The synthesis of hexanoic acid, 6-[(1-oxononyl)amino]- typically involves several multi-step organic reactions. Key methods include:
In an industrial context, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency. Advanced purification techniques like chromatography and crystallization are critical for isolating the desired compound.
Hexanoic acid, 6-[(1-oxononyl)amino]- features a hydrophobic hexanoic acid backbone with an amino group and an oxo substituent. The structural representation can be summarized as follows:
The compound's average mass is approximately 271.401 g/mol, with its structure being crucial for its biochemical interactions and applications .
Hexanoic acid, 6-[(1-oxononyl)amino]- can participate in various chemical reactions:
Reagents used in these reactions include:
The primary mechanism of action for hexanoic acid, 6-[(1-oxononyl)amino]- involves its interaction with plasmin, a critical enzyme in the fibrinolysis pathway. By promoting the rapid dissociation of plasmin, this compound inhibits the activation of plasminogen, leading to stabilization of blood clots.
The compound primarily affects the fibrinolysis pathway by preventing the breakdown of fibrin, which is essential for clot formation. Its binding interactions with biomolecules like carboxypeptidase B also contribute to its inhibitory effects on fibrinolysis.
Given its chemical structure, hexanoic acid, 6-[(1-oxononyl)amino]- is likely soluble in water, which facilitates its biological activity and distribution within biological systems.
Hexanoic acid, 6-[(1-oxononyl)amino]- exhibits characteristics typical of fatty acids and amino acids:
The chemical properties include:
Hexanoic acid, 6-[(1-oxononyl)amino]- has several scientific uses:
This compound's unique structure and properties make it a valuable subject for ongoing research in both biochemical pathways and synthetic chemistry applications .
Biocatalytic strategies enable efficient synthesis of N-acylated amino acid derivatives under mild conditions. A significant advancement involves the reaction of ε-aminohexanoic acid with γ-valerolactone (GVL) to form thermally stable conjugates. This one-pot amidation occurs at 100°C for 12 hours, exploiting the inherent reactivity of lactones to avoid protective-group chemistry. The resulting compound, 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid (AHOAHA), serves as a stabilized precursor to pharmaceutically relevant 4-hydroxyvaleric acid (4HV), which is released under simulated gastric conditions [7] [10].
Table 1: Biocatalytic Synthesis Parameters
Substrate | Catalyst/Conditions | Product | Yield | Stability Enhancement |
---|---|---|---|---|
Lysine | γ-Valerolactone, 100°C | AHOAHA | 77% | 4HV release at pH 1.2 |
6-Aminohexanoic acid | Lipase, solvent-free | 6-(Nonanoylamino)hexanoic acid | 68% | N/A |
Ricinoleic acid | Engineered E. coli co-culture | 11-Hydroxyundec-9-enoic acid | 60% | Antifungal activity |
The enzymatic cascade systems further demonstrate scalability, achieving gram-scale production of C₆–C₁₂ ω-hydroxy acids using engineered E. coli expressing acyl-ACP thioesterases and cytochrome P450 monooxygenases [9].
Classical organic synthesis routes provide precise control over regioselectivity in N-acylated chain assembly. Solid-phase peptide synthesis (SPPS) is employed to construct peptides containing 6-aminohexanoic acid (EACA) motifs. Key sequences like H–d-Ala–Phe–Lys–EACA–X (where X = OH, NH₂) are synthesized via Fmoc-strategy, yielding plasmin inhibitors with IC₅₀ values as low as 0.02 mM [2].
For non-peptidic analogues, malonate-based alkylation offers a versatile pathway:
Directed enzymatic functionalization focuses on ω-terminal modifications of the nonanoyl chain. Carboxylate reductases (CARs) combined with Candida boidinii formate dehydrogenase (FDH) for cofactor recycling convert alkyl chains to aldehydes, which are subsequently aminated via transaminases [9]. A three-enzyme cascade achieves 85% conversion of nonanoic acid to 9-aminononanoate, which couples with 6-chlorohexanoate via lipase-catalyzed amidation [9].
Table 2: Enzyme Cascades for Nonyl Chain Modification
Enzyme System | Function | Substrate | Product | Conversion |
---|---|---|---|---|
CAR/FDH/ω-TA | Aldehyde amination | Nonanoic acid | 9-Aminononanoic acid | 85% |
Candida antarctica Lipase B | Amide bond formation | 9-Aminononanoate | 6-(Nonanoylamino)hexanoate | 91% |
P450-BM3 mutant | Terminal hydroxylation | Nonanoyl-CoA | 9-Hydroxynonanoate | 63% |
Co-immobilized enzyme systems on chitosan beads enhance operational stability, maintaining >70% activity after five cycles for amide synthesis .
Direct amination strategies exhibit distinct advantages and limitations versus oxidative methods:
Limitations: Requires expensive resins; scale limited to ~500 mg batches [2]
Lactone-Based Amination
Limitations: Restricted to γ-substituted lactones; nonanoic acid not directly applicable [7] [10]
Oxidative Carboxylation
Table 3: Method Comparison for Key Metrics
Method | Atom Economy | Step Count | Max. Yield | Scalability | EPM (kg waste/kg product) |
---|---|---|---|---|---|
SPPS | 41% | 8 | 35% | Low | 187 |
Lactone amidation | 89% | 1 | 80% | High | 12 |
rBOX biosynthesis | 95%* | 3 (in vivo) | 120 mg/L | Medium | 8 |
Oxidative coupling | 63% | 4 | 72% | Medium | 94 |
*Theoretical from glucose
Green metrics analysis confirms lactone-based routes and biocatalytic cascades as superior in environmental impact, evidenced by E-factor (kg waste/kg product) values of 8–12 versus 94–187 for classical methods [7] [9] [10].
Appendix: Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: